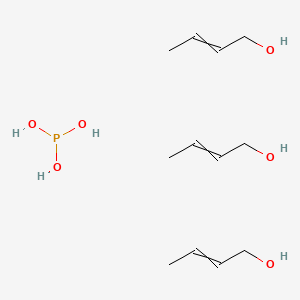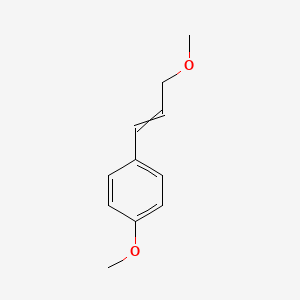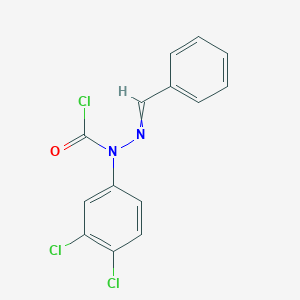
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is an organic compound that features a hydrazine moiety linked to a benzylidene group and a dichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with phosgene or a similar chlorinating agent to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls, given the use of hazardous reagents like phosgene.
化学反应分析
Types of Reactions
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted hydrazides and hydrazones.
Condensation reactions: Products include various hydrazone derivatives, which can be further functionalized.
科学研究应用
Medicinal chemistry: It has been investigated for its potential as an antileishmanial and antimalarial agent.
Materials science: The compound’s reactivity makes it a useful intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazine moiety may form covalent bonds with nucleophilic sites on proteins, leading to the disruption of normal cellular processes .
相似化合物的比较
Similar Compounds
Hydrazine derivatives: Compounds such as phenylhydrazine and benzylidenehydrazine share structural similarities and exhibit similar reactivity.
Carbonyl chlorides: Compounds like benzoyl chloride and acetyl chloride also feature the reactive carbonyl chloride group.
Uniqueness
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is unique due to the combination of its hydrazine and carbonyl chloride functionalities, which confer a distinct reactivity profile
属性
CAS 编号 |
52185-42-9 |
|---|---|
分子式 |
C14H9Cl3N2O |
分子量 |
327.6 g/mol |
IUPAC 名称 |
N-(benzylideneamino)-N-(3,4-dichlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H9Cl3N2O/c15-12-7-6-11(8-13(12)16)19(14(17)20)18-9-10-4-2-1-3-5-10/h1-9H |
InChI 键 |
NMRYIDYJOKRUJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



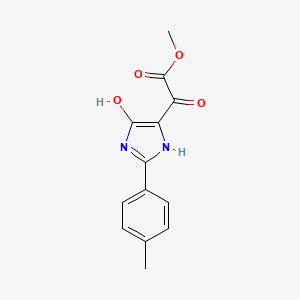
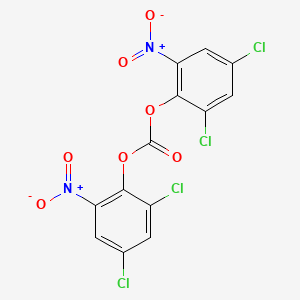
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)




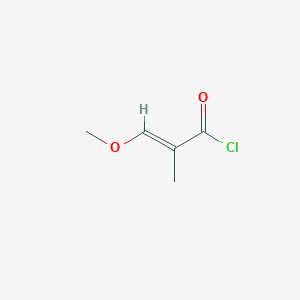
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
